molecular formula C18H22N6O3S2 B6548132 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 946239-92-5

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B6548132
CAS No.: 946239-92-5
M. Wt: 434.5 g/mol
InChI Key: YNPQAEZOKJSGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused heterocyclic core with a dioxo group at positions 2 and 2. The structure features a 1,3-dimethyl substitution on the pyrido-pyrimidine ring, a 2-methylpropyl (isobutyl) group at position 6, and a sulfanyl-linked acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazol-2-yl group. Such substitutions are critical for modulating bioactivity, solubility, and target binding.

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S2/c1-9(2)6-11-7-19-15-13(16(26)24(5)18(27)23(15)4)14(11)28-8-12(25)20-17-22-21-10(3)29-17/h7,9H,6,8H2,1-5H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPQAEZOKJSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property/Compound Target Compound 2-[(2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-pyrimido[4,5-d]pyrimidin-4-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Molecular Weight ~480 g/mol (estimated) 476.6 g/mol 476.6 g/mol
Key Substituents 6-isobutyl, 5-methyl-thiadiazole 6,8-dimethyl, cyclopropyl, 5-ethyl-thiadiazole 4-nitrophenyl, 5-ethyl-thiadiazole
Hydrogen Bond Acceptors ~10 10 10
Topological Polar Surface Area ~212 Ų 212 Ų 212 Ų
LogP (Predicted) ~3.1 3.1 3.1

Insights :

Bioactivity and Target Interactions

Similarity Indexing and Docking Affinity

Using Tanimoto coefficient-based similarity indexing (), the target compound shows ~60–70% structural similarity to thieno-pyrimidine derivatives (e.g., –12). However, minor substituent changes significantly alter docking affinities. For example:

  • The 4-nitrophenyl group in enhances electrostatic interactions with charged enzyme pockets, improving inhibitory activity against kinases compared to alkyl-substituted analogs .
  • The isobutyl group in the target compound may favor hydrophobic interactions in protein binding sites, as seen in Murcko scaffold analyses ().

Antimicrobial and Enzyme Inhibition

  • Thieno[2,3-d]pyrimidine analogs () with triazole linkages show MIC values of 2–8 µg/mL against S. aureus and E. coli.
  • Pyrimido-diazepines () exhibit IC₅₀ values of <1 µM against HDAC8, suggesting the target compound’s dioxo-pyrimidine core could serve as a pharmacophore for epigenetic enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.